Isoquinolin-1-yl(phenyl)methanone Isoquinolin-1-yl(phenyl)methanone 1-Isoquinolinyl phenyl ketone (iquinpk) reacts with ReCl3(MeCN)(PPh3)] complex to give [ReCl3(N-O)(PPh3)]. It also reacts with the [ReOBr3(PPh3)2] complex in acetone to yield novel complex, [ReOBr2(iquinpk-OH)(PPh3)].

Brand Name: Vulcanchem
CAS No.: 16576-23-1
VCID: VC21069579
InChI: InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
SMILES: C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32
Molecular Formula: C16H11NO
Molecular Weight: 233.26 g/mol

Isoquinolin-1-yl(phenyl)methanone

CAS No.: 16576-23-1

Cat. No.: VC21069579

Molecular Formula: C16H11NO

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Isoquinolin-1-yl(phenyl)methanone - 16576-23-1

Specification

Description 1-Isoquinolinyl phenyl ketone (iquinpk) reacts with ReCl3(MeCN)(PPh3)] complex to give [ReCl3(N-O)(PPh3)]. It also reacts with the [ReOBr3(PPh3)2] complex in acetone to yield novel complex, [ReOBr2(iquinpk-OH)(PPh3)].

CAS No. 16576-23-1
Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
IUPAC Name isoquinolin-1-yl(phenyl)methanone
Standard InChI InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
Standard InChI Key MDWCIKACMBMJFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator